molecular formula C6H6N4O2 B15234103 3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Katalognummer: B15234103
Molekulargewicht: 166.14 g/mol
InChI-Schlüssel: IFGOXEMKEDZYBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of oncology.

Vorbereitungsmethoden

The synthesis of 3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1H-pyrazole with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative. The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process .

Analyse Chemischer Reaktionen

3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves the inhibition of specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound can prevent their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells. The molecular pathways involved include the inhibition of CDK2/cyclin A2, which plays a crucial role in cell cycle regulation .

Vergleich Mit ähnlichen Verbindungen

3-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared to other pyrazolopyrimidine derivatives, such as:

    3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Known for its use in the development of kinase inhibitors.

    4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine: Utilized in the synthesis of anticancer agents.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Eigenschaften

Molekularformel

C6H6N4O2

Molekulargewicht

166.14 g/mol

IUPAC-Name

3-methoxy-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C6H6N4O2/c1-12-6-3-4(9-10-6)7-2-8-5(3)11/h2H,1H3,(H2,7,8,9,10,11)

InChI-Schlüssel

IFGOXEMKEDZYBT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=O)NC=NC2=NN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.